![molecular formula C21H23N7O2 B11590430 N-ethyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11590430.png)
N-ethyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-ethyl-1-[3-(1H-imidazol-1-yl)propyl]-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound that features a unique structure combining imidazole and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-[3-(1H-imidazol-1-yl)propyl]-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various amines, aldehydes, and catalysts such as anhydrous aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-[3-(1H-imidazol-1-yl)propyl]-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like methanol, ethanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N-ethyl-1-[3-(1H-imidazol-1-yl)propyl]-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-ethyl-1-[3-(1H-imidazol-1-yl)propyl]-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole and pyrimidine moieties can bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a similar imidazole structure.
Azathioprine: An immunosuppressive drug with a pyrimidine moiety
Uniqueness
N-ethyl-1-[3-(1H-imidazol-1-yl)propyl]-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is unique due to its combined imidazole and pyrimidine structure, which allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties .
Biological Activity
N-ethyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound incorporates imidazole and triazine moieties, which are often associated with various pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N7O2 with a molecular weight of 405.5 g/mol. The IUPAC name provides insight into its structural complexity, indicating multiple functional groups that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H23N7O2 |
Molecular Weight | 405.5 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C21H23N7O2/c1... |
The biological activity of this compound can be attributed to its interaction with various biological targets including enzymes and receptors. The imidazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, which may enhance the compound's efficacy in biological systems.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptor sites could alter signaling pathways related to cell growth and differentiation.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that imidazole-containing compounds often possess significant antimicrobial properties. For instance:
- Mechanism : Disruption of microbial cell membranes or inhibition of nucleic acid synthesis.
Anticancer Activity
The triazine derivatives have been explored for their potential in cancer therapy:
- Case Study : A study demonstrated that related triazine compounds induced apoptosis in cancer cell lines through caspase activation.
Anti-inflammatory Effects
Compounds similar to N-ethyl derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
Research Findings
Recent studies have focused on synthesizing derivatives of N-ethyl compounds to enhance their biological activity and selectivity.
Case Studies:
- Synthesis and Evaluation : Novel complexes derived from imidazole and triazine were synthesized and evaluated for their anticancer properties in vitro.
- Findings : Certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines.
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications at the imidazole moiety significantly influenced biological potency.
Properties
Molecular Formula |
C21H23N7O2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-ethyl-7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H23N7O2/c1-3-24-20(29)15-12-16-19(25-18-14(2)6-4-9-28(18)21(16)30)27(17(15)22)10-5-8-26-11-7-23-13-26/h4,6-7,9,11-13,22H,3,5,8,10H2,1-2H3,(H,24,29) |
InChI Key |
NHZNDDQDRURFAW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CCCN4C=CN=C4 |
Origin of Product |
United States |
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